2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate
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Overview
Description
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling.
Introduction of the Cyanide Group: The nitro group in the benzofuran ring can be reduced to an amino group, which can then be converted to a cyanide group through a Sandmeyer reaction.
Attachment of the Ethyl Methanesulfonate Group: The final step involves the reaction of the benzofuran derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate.
Industrial Production Methods
Industrial production methods for 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The cyanide group can be reduced to an amine, while the benzofuran ring can undergo oxidation to form quinone derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of benzofuran-2-amine derivatives.
Coupling Reactions: Formation of biaryl or aryl-vinyl compounds.
Scientific Research Applications
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-tumor, antibacterial, and anti-viral activities.
Biological Research: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of organic electronic materials and sensors.
Pharmaceutical Research: Investigated for its potential as a prodrug that can be activated in specific biological environments.
Mechanism of Action
The mechanism of action of 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate involves its interaction with biological targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying nucleophilic sites in proteins and nucleic acids . This modification can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription . The benzofuran ring and cyanide group contribute to the compound’s ability to bind to specific molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl Methanesulfonate: An alkylating agent used in genetic research to induce mutations.
2-(2-Methylsulfonyloxyethoxy)ethyl Methanesulfonate: A related compound with similar alkylating properties.
Uniqueness
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate is unique due to the presence of the benzofuran ring and cyanide group, which confer specific biological activities and chemical reactivity . Unlike ethyl methanesulfonate, which primarily induces mutations, 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate has broader applications in medicinal chemistry and material science .
Properties
CAS No. |
919088-05-4 |
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Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-(5-cyano-1-benzofuran-2-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C12H11NO4S/c1-18(14,15)16-5-4-11-7-10-6-9(8-13)2-3-12(10)17-11/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
PMXWTSRFIJCGQH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC2=C(O1)C=CC(=C2)C#N |
Origin of Product |
United States |
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